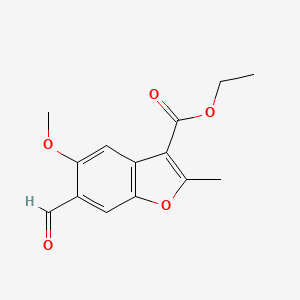

Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring structure, which can be further substituted with various functional groups to alter their chemical properties and biological activities.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves starting materials that are readily functionalized. For instance, the synthesis of halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate used 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as a starting material. The derivatives were synthesized and characterized, with some structures being confirmed through X-ray crystallography . Another synthesis approach for benzofuran derivatives is the reaction of ethyl 2-acylphenoxyacetates with potassium hydroxide in dry dioxane, which yields ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates . These methods highlight the versatility in synthesizing benzofuran compounds with various substituents.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy. For example, the (1)H-NMR spectra were obtained for all synthesized methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives, providing insights into the chemical environment of the protons and the overall molecular structure . X-ray crystallography can also be used to determine the precise three-dimensional arrangement of atoms within a crystal, which was done for compounds 1 and 2 in the same study .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, depending on their functional groups. The study on ethyl β-methoxycrotonate I shows that it reacts with substituted carbonyl compounds II to yield 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones III. Further reaction of these compounds with hydrazine hydrate can lead to the formation of pyrazole derivatives . These reactions demonstrate the reactivity of benzofuran derivatives and their potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of methoxy, formyl, and carboxylate groups can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of the synthesized derivatives against Gram-positive cocci, Gram-negative rods, and yeasts was tested, indicating the potential biological applications of these compounds . The stereochemistry of the synthesized compounds, such as the cis and trans isomers of ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates, can also play a significant role in their chemical behavior and biological activity .

Applications De Recherche Scientifique

Synthesis and Characterization

- Benzofuran derivatives like ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate are synthesized for various applications. For instance, new benzofuran derivatives have been synthesized and characterized for their potential biological activities, including anti-HIV activities (Mubarak et al., 2007).

Pharmaceutical and Biological Applications

- These compounds have been investigated for their pharmacological properties. For example, certain benzofuran derivatives have shown antihypertensive and anti-inflammatory activities, which are significant for developing new therapeutic agents (Chikhale et al., 2009).

Structural and Molecular Studies

- The crystal and molecular structures of related benzofuran compounds have been studied, providing insights into their potential applications in material science and drug design (Kaur et al., 2012).

Antimicrobial Activity

- Some benzofuran derivatives have been synthesized and tested for their antimicrobial activity against various microorganisms, indicating their potential use in developing new antimicrobial agents (Krawiecka et al., 2012).

Chemical Synthesis and Modification

- Research also focuses on the synthesis and modification of benzofuran derivatives for various chemical applications, including the creation of novel compounds with unique properties (Yamashita et al., 1995).

Propriétés

IUPAC Name |

ethyl 6-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-4-18-14(16)13-8(2)19-12-5-9(7-15)11(17-3)6-10(12)13/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLYYHDPXSHBPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)

![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)

![4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide](/img/structure/B2508056.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)

![N-(4-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2508060.png)

![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2508063.png)